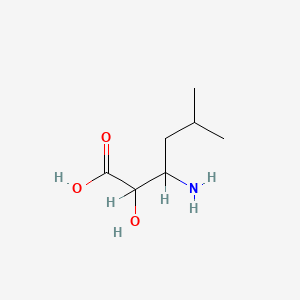

3-Amino-2-hydroxy-5-methylhexanoic acid

Beschreibung

Contextualization within Non-Proteinogenic Amino Acids

3-Amino-2-hydroxy-5-methylhexanoic acid is classified as a non-proteinogenic amino acid. Unlike the 20 common proteinogenic amino acids that are encoded by the standard genetic code and incorporated into proteins during translation, non-proteinogenic amino acids are not. This compound is a derivative of hexanoic acid, a six-carbon fatty acid, and is distinguished by the presence of an amino group at the third carbon and a hydroxyl group at the second carbon. cymitquimica.com This structure, which includes both hydrophilic (amino and hydroxyl groups) and hydrophobic (the hexanoic acid backbone) features, makes it an amphipathic molecule. cymitquimica.com

Non-proteinogenic amino acids like this compound are of significant interest in biochemical and pharmaceutical research. They are often found as components of natural products or are synthesized as building blocks for therapeutic agents. nih.gov For instance, this particular amino acid is a known constituent of amastatin (B1665947), a naturally occurring enzyme inhibitor. tandfonline.comnii.ac.jp

Significance of Stereochemistry in Research Paradigms

The biological activity and application of this compound are profoundly influenced by its stereochemistry. The molecule contains two stereocenters, at the C2 and C3 positions, which means it can exist as four different stereoisomers. ebi.ac.uk The specific spatial arrangement of the amino and hydroxyl groups is critical for its interaction with biological targets. cymitquimica.com

Different diastereoisomers, such as (2S,3S) and (2R,3S), have been synthesized and studied for their distinct properties. nih.gov For example, research into renin inhibitors demonstrated that the inhibitory kinetics of peptides containing this amino acid depended on the specific stereoisomer used. nih.gov The (2S,3S) isomer led to competitive inhibition, while the (2R,3S) isomer resulted in noncompetitive kinetics in certain peptide analogues. nih.gov The stereoselective synthesis of specific isomers, such as the (2S,3R) form, is a key focus in organic chemistry to enable the production of pure, biologically active compounds. tandfonline.comacs.orgacs.org

The table below summarizes the key stereoisomers of this compound and their significance.

| Stereoisomer | Common Abbreviation | Significance |

| (2S,3R) | AHMHA | A key component for the synthesis of amastatin. tandfonline.com |

| (2S,3S) | Not specified | Utilized in the synthesis of renin inhibitors. nih.gov |

| (2R,3S) | Not specified | Also used in the synthesis of renin inhibitors, exhibiting different kinetic profiles from the (2S,3S) isomer. nih.gov |

| (2R,3R) | Not specified | A protected form (Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid) is available for research. |

Overview of Current Academic Research Trajectories

Current academic research on this compound is primarily concentrated on its application in medicinal chemistry and organic synthesis. A significant area of investigation is its use as a crucial building block for the synthesis of enzyme inhibitors. acs.org Specifically, its derivatives are integral to the creation of amastatin, an inhibitor of aminopeptidases. acs.orgacs.org

Furthermore, this amino acid and its analogs are key structural motifs in a variety of therapeutically important substances. nih.gov Research has shown its incorporation into peptide-based inhibitors of enzymes such as renin and HIV-1 protease. nih.govnih.gov The ability to synthesize specific stereoisomers of this compound allows for the development of highly specific and potent enzyme inhibitors.

Another active area of research involves the use of this compound in the creation of peptidomimetic macrocycles. google.com These are compounds in which a cyclic structure is incorporated into a peptide backbone, often to enhance stability or biological activity. This amino acid analog is one of several non-natural amino acids used to construct these complex molecules for therapeutic applications. google.com Additionally, derivatives with protecting groups like Fmoc are widely used in solid-phase peptide synthesis to build custom peptides for various research purposes, including drug development and the study of protein interactions. chemimpex.com

The table below provides a summary of the primary research applications of this compound.

| Research Area | Specific Application |

| Enzyme Inhibition | Synthesis of amastatin and renin inhibitors. nih.govacs.org |

| Medicinal Chemistry | Component of peptidomimetic macrocycles and other bioactive peptides. nih.govgoogle.com |

| Organic Synthesis | A chiral building block for creating complex molecules with specific stereochemistry. tandfonline.comacs.org |

| Peptide Synthesis | Used in its protected form (e.g., Fmoc) for the synthesis of custom peptides. chemimpex.com |

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMFCWSEKVVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977561 | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-30-7 | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis Research of 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Natural Product Isolation Studies

The primary route through which 3-Amino-2-hydroxy-5-methylhexanoic acid has been identified in nature is via its incorporation into a larger peptide molecule. Research has pinpointed its existence within a specific bacterial-derived natural product.

Fungal and Bacterial Sources

The (2S,3R) stereoisomer of this compound is a key component of the naturally occurring tetrapeptide, amastatin (B1665947). wikipedia.orgnih.gov Amastatin was first isolated from the culture filtrate of an actinomycete, Streptomyces sp. ME 98-M3. wikipedia.org This compound is a competitive and reversible inhibitor of various aminopeptidases, including aminopeptidase (B13392206) A and leucyl aminopeptidase. wikipedia.orgnih.govresearchgate.net

The structure of amastatin is defined as (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, with the title amino acid serving as the N-terminal residue. wikipedia.orgnih.gov

Table 1: Natural Isolation of this compound

| Natural Product | Containing Amino Acid Isomer | Source Organism |

|---|

Marine Organism Sources

While marine organisms are known to be a prolific source of unique amino acids and depsipeptides, the available research did not identify any specific instances of this compound being isolated from marine sources.

Other Biological Isolates

The identified source, Streptomyces sp. ME 98-M3, is a species of soil-dwelling bacteria. wikipedia.org Beyond its role as a component of amastatin from this microbial source, no other biological isolates of this compound were detailed in the reviewed literature.

Biosynthetic Pathway Elucidation

The study of how this compound is constructed in nature is closely tied to the biosynthesis of the parent peptide, amastatin.

Enzymatic Pathways and Mechanistic Intermediates

The specific enzymatic machinery and the precise mechanistic intermediates involved in the biosynthesis of this compound have not been fully detailed in the provided research. Amastatin is a peptide-based inhibitor, and such natural products are often assembled by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPS). However, specific studies identifying the gene clusters or the individual enzymes responsible for the synthesis of the amastatin peptide and its unique N-terminal amino acid were not found.

Precursor Incorporation and Metabolic Tracing Studies

Direct metabolic tracing studies utilizing isotopically labeled precursors to elucidate the biosynthetic pathway of this compound were not identified in the search results. However, numerous chemical synthesis routes have been developed to produce this amino acid, often for the total synthesis of amastatin. scispace.com A common starting material used in these synthetic approaches is the proteinogenic amino acid L-leucine or its derivatives. This prevalence in chemical synthesis strongly suggests that leucine (B10760876) is the likely biological precursor for the carbon backbone of this compound in Streptomyces.

Table 2: Inferred Biosynthetic Precursor

| Compound | Probable Precursor | Basis of Inference |

|---|

Synthetic Methodologies and Chemical Derivatization of 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Stereoselective Synthesis Approaches

The controlled synthesis of the different stereoisomers of 3-Amino-2-hydroxy-5-methylhexanoic acid is paramount for its application in medicinal chemistry, particularly for the synthesis of amastatin (B1665947), which contains the (2S,3R)-AHMHA isomer. Various strategies have been developed to achieve high levels of stereoselectivity.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer by employing chiral auxiliaries, catalysts, or starting materials. One notable approach involves the use of chiral oxazolidinone auxiliaries, as pioneered by Evans, for aldol (B89426) reactions. This methodology allows for the synthesis of 1,2-syn aldol products with high enantioselectivity. acs.org By carefully selecting the appropriate chiral auxiliary and reaction conditions, it is possible to prepare all possible stereoisomers of β-hydroxy γ-amino acids like AHMHA. acs.org Another strategy employs a Curtius rearrangement of an N(α)-Boc-Asp(OBn)-OH derivative to establish the β-nitrogen with controlled stereochemistry.

A significant application of asymmetric synthesis is demonstrated in the total synthesis of amastatin. In one route, Z-D-leucine methyl ester is reduced to the corresponding aldehyde, which is then converted to a cyanohydrin. Subsequent hydrolysis yields a mixture of AHMHA diastereomers. acs.org The desired (2S,3R) isomer can then be separated after derivatization.

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the formation of diastereomers. A common strategy involves the addition of nucleophiles to chiral α-amino aldehydes. For instance, the addition of lithiated methoxyallene (B81269) to amino aldehydes followed by ozonolysis has been used to synthesize derivatives of norstatine, a related β-hydroxy-γ-amino acid. The stereochemical outcome of these reactions is often influenced by the nature of the protecting groups on the starting materials and the reaction conditions.

In the context of AHMHA, diastereoselective routes often start from readily available chiral precursors like D-leucine. The synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid has been achieved with high diastereoselectivity through methods such as the Henry reaction (nitroaldol reaction) of nitro compounds with chiral derivatives of glyoxylic acid. acs.org The separation of diastereomers, such as the (2S,3R) and (2S,3S) forms of Boc-protected AHMHA methyl esters, can be achieved through chromatographic techniques. acs.org The diastereomeric purity can be further analyzed by converting the separated isomers into dipeptides and analyzing them by chromatography. acs.org

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical synthesis. Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic mixtures. nih.govnih.gov In the context of β-hydroxy-γ-amino acids, lipases can selectively hydrolyze one enantiomer of an ester derivative, allowing for the separation of the two enantiomers. nih.gov For example, lipases from Pseudomonas cepacia and Candida antarctica have shown high enantioselectivity in the hydrolysis of various amino acid esters. nih.gov

A tandem enantioselective aldol addition–transamination approach has been developed for the production of chiral γ-hydroxy-α-amino acids. uci.eduembrapa.br This method utilizes a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase to produce chiral 4-hydroxy-2-oxo acids with high stereoselectivity. uci.edu These intermediates can then be converted to the desired γ-hydroxy-α-amino acids using a transaminase. uci.eduembrapa.br While a specific chemoenzymatic synthesis for this compound is not extensively detailed in the reviewed literature, the established methodologies for related compounds provide a strong foundation for its potential enzymatic synthesis and resolution.

Protecting Group Chemistry in Synthesis of this compound Derivatives

The presence of multiple functional groups (amino, hydroxyl, and carboxylic acid) in this compound necessitates the use of protecting groups during its synthesis and subsequent incorporation into larger molecules like peptides. The choice of protecting group is critical for achieving the desired reactivity and preventing unwanted side reactions.

Boc-Protection Strategies and Applications

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis. google.com It is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). google.com

In the synthesis of amastatin, the amino group of this compound is protected as a Boc derivative. acs.org The synthesis starts from Z-D-leucine, and after several steps, the resulting mixture of AHMHA diastereomers is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the N-Boc protected amino acids. acs.orggoogle.com These Boc-protected diastereomers can then be separated chromatographically. acs.org The (2S,3R)-Boc-AHMHA is then coupled with the other amino acid residues to form the protected amastatin precursor. The Boc group is subsequently removed with TFA to yield the final product. acs.org The use of Boc protection is advantageous due to its compatibility with the coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org

| Starting Material | Protecting Group Strategy | Key Reagents | Application |

| Z-D-leucine | N-Boc protection of AHMHA | Di-tert-butyl dicarbonate (Boc₂O) | Synthesis of Amastatin acs.org |

| (2S,3R)-AHMHA | N-Boc protection | Boc₂O | Peptide synthesis acs.org |

Fmoc-Protection Strategies and Applications

The fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of protecting group chemistry in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). uci.edu The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in dimethylformamide (DMF). uci.edu This orthogonality with acid-labile protecting groups like Boc allows for selective deprotection strategies.

Fmoc-protected this compound is a valuable building block for the synthesis of peptides and other bioactive molecules. uci.edu While specific examples of its application in the synthesis of complex molecules were not extensively detailed in the provided search results, the general principles of Fmoc chemistry are directly applicable. Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is commercially available, indicating its utility in research and development. nih.gov The Fmoc group's stability to acidic conditions makes it suitable for syntheses where other acid-sensitive groups are present.

The general procedure for incorporating an Fmoc-protected amino acid in SPPS involves coupling the protected amino acid to a resin-bound peptide, followed by deprotection of the Fmoc group to allow for the addition of the next amino acid in the sequence. uci.edu

| Compound | Protecting Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | Fmoc | 361161-57-1 | C₂₂H₂₅NO₅ | 383.44 nih.gov |

Other Amine and Hydroxyl Protecting Groups in Advanced Syntheses

In the synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups for the amine and hydroxyl functionalities is crucial. Beyond the standard Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups for amines, and t-butyl (tBu) ethers for hydroxyls, advanced synthetic routes often employ a broader array of protecting groups to achieve orthogonality and chemoselectivity. peptide.comresearchgate.net

Orthogonal protecting groups are essential as they allow for the selective deprotection of one functional group without affecting others in the molecule. peptide.com For the amino group, the benzyloxycarbonyl (Z or Cbz) group is a classic choice, particularly in solution-phase synthesis. It is stable to the acidic conditions used to remove Boc groups but can be cleaved by hydrogenolysis. peptide.com For hydroxyl protection in the context of peptide synthesis, benzyl (B1604629) (Bn) ethers are frequently used, offering stability across a range of conditions and are removable by hydrogenolysis. researchgate.net

The choice of protecting group can also influence the solubility and reactivity of the amino acid derivative. researchgate.net Advanced syntheses may employ less common groups to overcome specific challenges like aggregation or side reactions during coupling. ub.edu

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Primary Use Strategy |

| Amine | tert-butyloxycarbonyl | Boc | Acidic (e.g., TFA) ub.edu | Boc/Bn |

| Amine | 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) peptide.com | Fmoc/tBu |

| Amine | Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, HBr/AcOH peptide.com | Solution-phase, Boc/Bn |

| Hydroxyl | tert-butyl | tBu | Acidic (e.g., TFA) researchgate.net | Fmoc/tBu |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis researchgate.net | Boc/Bn, Solution-phase |

Synthesis of Analogs and Structural Derivatives

The unique structure of this compound, often referred to as norstatine, makes it a valuable building block for creating diverse chemical analogs. nih.gov These modifications are pursued to explore structure-activity relationships in various biological contexts.

Structural Modification at the Amino Group

The amino group at the C-3 position is a primary site for chemical modification. Standard synthetic transformations allow for the conversion of this primary amine into a wide range of functional groups. Acylation reactions can introduce various acyl chains, while alkylation can yield secondary or tertiary amines. These modifications are fundamental in peptidomimetic chemistry, where the nitrogen atom may be part of an amide bond or a modified surrogate. For instance, in the synthesis of amastatin analogs, the N-terminal amino group is often left free or acylated to probe interactions with enzyme binding pockets. acs.org

Modifications at the Hydroxyl Group

The hydroxyl group at the C-2 position offers another handle for derivatization. It is more reactive than the secondary hydroxyls of amino acids like threonine and is often protected during synthetic steps to prevent unwanted acylation. researchgate.net This reactivity can be harnessed to create analogs. O-alkylation can produce ether derivatives, while esterification can introduce a variety of ester functionalities. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the molecule. In many synthetic contexts, the hydroxyl group is protected as a benzyl (Bn) or tert-butyl (tBu) ether, which can be considered stable synthetic intermediates or final analogs in their own right. researchgate.net

Backbone and Side-Chain Alterations

Altering the carbon skeleton or the isobutyl side chain of this compound leads to a diverse array of structural analogs.

Backbone Isomers: A prominent structural isomer is (S)-3-(aminomethyl)-5-methylhexanoic acid, a key intermediate in the synthesis of pregabalin. google.comgoogle.comnordmann.global In this γ-amino acid, the amino group is attached to a methyl group at the C-3 position, fundamentally changing the backbone structure from an α-hydroxy-β-amino acid to a γ-amino acid. google.com

Side-Chain Homologation/Variation: The isobutyl side chain can be replaced with other alkyl or aryl groups to probe the spatial and electronic requirements of binding partners. For example, replacing the isobutyl group with a benzyl group would yield a phenylalanine-derived analog.

Stereochemical Variants: The molecule contains two chiral centers (at C-2 and C-3), allowing for four possible stereoisomers. Syntheses are often designed to be highly diastereoselective to produce specific isomers, such as the (2S,3R) or (2S,3S) forms. acs.orgchemimpex.com The synthesis of different stereoisomers is critical for studying the stereospecificity of biological interactions.

| Analog Type | Modification | Example Compound | Significance |

| Backbone Isomer | Repositioning of the amino group | (S)-3-(aminomethyl)-5-methylhexanoic acid google.com | Structural core of pregabalin, a γ-amino acid. nordmann.global |

| Side-Chain Alteration | Replacement of the isobutyl group | Phenylalanine-derived analog | Probes steric and electronic requirements of binding sites. |

| Stereoisomer | Different configuration at C-2 and C-3 | (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid acs.org | Allows for the study of stereospecific biological interactions. |

Incorporation into Peptidomimetic Scaffolds

This compound and its analogs are valuable building blocks in the design of peptidomimetics—compounds that mimic the structure and function of peptides. The α-hydroxy-β-amino acid motif is a key component of several naturally occurring protease inhibitors.

Incorporating this unit into a peptide sequence creates a non-standard backbone that can confer resistance to enzymatic degradation and improve conformational stability. For example, derivatives of this amino acid have been incorporated into the synthesis of amastatin and its analogs, which are inhibitors of various aminopeptidases. acs.org The synthesis of lysine (B10760008) analogs and their subsequent incorporation into pseudopeptide sequences further highlights the strategy of using non-proteinogenic amino acids to create novel peptide-based molecules. researchgate.net The hydroxyl group and the shifted amino group can form unique hydrogen bond networks within a peptide structure or with a biological target, which is a key principle in designing molecules with specific therapeutic properties.

Structural Biology and Conformational Studies of 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Conformational Analysis using Spectroscopic Techniques

Spectroscopic methods are instrumental in defining the three-dimensional arrangement of 3-Amino-2-hydroxy-5-methylhexanoic acid. These techniques provide critical data on its absolute configuration, solution-state conformation, and solid-state structure, which are essential for its application in rational drug design.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules like this compound. The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For α-hydroxy and α-amino acids, which lack a strong intrinsic chromophore in the accessible UV region, the absolute configuration can be determined by forming complexes with transition metals such as molybdenum, rhodium, or ruthenium.

The in-situ formation of dimeric transition metal complexes with the amino and hydroxyl groups of the acid creates new chiral centers and induces strong CD signals, known as Cotton effects. The sign of these Cotton effects, particularly those observed for molybdenum complexes between 300 and 400 nm, can be correlated with the absolute stereochemistry of the ligand through empirical rules like the hexadecant rule. wikipedia.org This approach allows for the unambiguous assignment of the (2S, 3R) configuration of the this compound moiety found in natural inhibitors like amastatin (B1665947).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For this compound and its derivatives, 1H and 13C NMR studies are crucial for confirming the connectivity of atoms and the relative stereochemistry of the chiral centers.

Chemical Shifts: The positions of the proton and carbon signals are indicative of the local electronic environment. For instance, the protons on the chiral carbons (C2 and C3) would exhibit distinct chemical shifts.

Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C2 and C3 is dependent on the dihedral angle between them, providing information about the preferred rotameric conformations in solution.

**Table 1: Representative Predicted 1H NMR Chemical Shifts for this compound*** Note: This table is a representation of expected chemical shifts and may vary based on solvent and pH.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H2 (CH-OH) | 4.0 - 4.2 |

| H3 (CH-NH2) | 3.1 - 3.3 |

| H4 (CH) | 1.6 - 1.8 |

| H5 (CH2) | 1.2 - 1.4 |

| CH3 (isopropyl) | 0.8 - 1.0 |

| COOH | 11.0 - 12.0 |

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. While a crystal structure of isolated this compound is not available, its conformation is exquisitely detailed in the crystal structure of its natural product, amastatin, complexed with bovine lens leucine (B10760876) aminopeptidase (B13392206). acs.org

In this complex, the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue of amastatin plays a pivotal role in binding to the enzyme's active site. acs.org The key structural features revealed by the crystallographic data include:

The N-terminal amino group and the α-hydroxyl group of the residue coordinate directly with the two zinc ions in the enzyme's active site.

The isobutyl side chain extends into a hydrophobic pocket of the enzyme, contributing to the binding affinity.

The conformation of the backbone and the relative orientation of the substituents are precisely defined, providing a structural blueprint for the design of potent aminopeptidase inhibitors.

Table 2: Crystallographic Data for Bovine Lens Leucine Aminopeptidase Complexed with Amastatin

| Parameter | Value |

|---|---|

| PDB ID | 1BLL |

| Resolution | 2.4 Å |

| R-factor | 0.198 |

| Space Group | P6322 |

| Unit Cell Dimensions (a, b, c) | 132.3 Å, 132.3 Å, 122.3 Å |

Source: Adapted from Kim & Lipscomb, 1993 acs.org

Computational Modeling and Molecular Dynamics

Computational methods provide a powerful complement to experimental techniques, offering insights into the electronic properties and dynamic behavior of this compound that are often difficult to probe experimentally.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure, charge distribution, and reactivity of molecules. nih.govbibliomed.orgnih.gov For this compound, QM calculations can provide:

Optimized Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule in the gas phase.

Partial Atomic Charges: The distribution of electron density across the molecule can be calculated, highlighting the electrostatic potential and identifying sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in chemical reactions.

These calculations are particularly valuable for understanding the intrinsic properties of the molecule, independent of its environment, and for parameterizing molecular mechanics force fields used in larger-scale simulations. acs.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.govacs.org For this compound, docking simulations are primarily focused on its role within inhibitors targeting aminopeptidases. nih.govacs.orgmdpi.com

In these simulations, the this compound moiety is consistently shown to be the key pharmacophore responsible for coordinating with the catalytic metal ions (typically zinc) in the active site of aminopeptidases. ebi.ac.uk The simulations can predict:

Binding Pose: The precise orientation of the inhibitor within the active site.

Binding Affinity: An estimation of the strength of the interaction between the inhibitor and the enzyme.

Key Interactions: Identification of the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the enzyme-inhibitor complex.

These simulations are instrumental in the structure-based design of novel and more potent aminopeptidase inhibitors for various therapeutic applications. nih.gov

Conformational Space Exploration and Energy Minimization

The conformational flexibility of this compound (AHMHA) is a critical determinant of its biological activity and its ability to act as a stable peptide bond isostere. Understanding its accessible three-dimensional structures and their relative energies is fundamental. This is achieved through computational methods involving a systematic exploration of the molecule's conformational space followed by energy minimization to identify stable, low-energy conformers.

Theoretical studies on related β-amino acids have utilized robust computational methods to explore this conformational landscape. scirp.org Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to perform these calculations. scirp.org The exploration typically begins by systematically rotating key dihedral angles across a 360° range to generate a comprehensive set of initial structures. Each of these starting geometries is then optimized to find the nearest local energy minimum.

Energy minimization algorithms, such as steepest descent and conjugate gradient methods, refine the initial geometries into stable conformations. These optimized structures represent the potential shapes the molecule can adopt. The relative energy of each conformer is then calculated as the difference between its total energy and that of the global minimum energy conformer. This allows for the identification of the most probable and energetically favorable structures.

Furthermore, the influence of a solvent, such as water, is often investigated using solvation models like the Polarizable Continuum Model (PCM). scirp.org These models simulate the effect of the solvent environment on the stability of different conformers, providing insights that are more relevant to biological systems. Solvation generally stabilizes conformations and can reduce the energy differences between them compared to the gas phase. scirp.org Intramolecular hydrogen bonding also plays a significant role in the stability of specific conformations. scirp.org

While specific experimental or computational studies detailing the complete conformational landscape of this compound are not widely available in public literature, the principles of such an analysis can be illustrated by data from theoretical studies on simpler β-amino acids, such as β-alanine. For β-alanine, computational studies have identified several stable conformers in the gas phase. scirp.org The optimized dihedral angles and their relative energies provide a blueprint for how the conformational space of more complex derivatives like AHMHA would be analyzed.

The table below illustrates the type of data generated from such a computational study, using β-alanine as an example to represent the methodology.

| Conformer | Relative Energy (HF/cc-pVDZ) | Relative Energy (DFT/cc-pVDZ) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 0.00 |

| 2 | 0.51 | 0.43 |

| 3 | 1.14 | 1.02 |

| 4 | 1.34 | 1.86 |

| 5 | 2.59 | 2.28 |

The corresponding dihedral angles define the unique geometry of each conformer.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Dihedral Angle 3 (°) |

|---|---|---|---|

| 1 | 57 | -179 | -178 |

| 2 | -170 | -178 | -179 |

| 3 | -168 | 66 | -179 |

| 4 | 57 | 66 | -179 |

| 5 | -64 | -179 | -179 |

Data presented is for the model compound β-alanine as found in the cited literature and serves to illustrate the computational methodology. A similar analysis for this compound would involve additional rotational bonds due to its larger structure.

For this compound, the presence of the isobutyl group and the hydroxyl group would introduce additional rotational freedom and potential for hydrogen bonding, leading to a more complex potential energy surface compared to simpler β-amino acids. A thorough conformational search and energy minimization would be essential to map out its preferred shapes, which is a prerequisite for understanding its interaction with biological targets.

Biochemical and Biological Activity Mechanisms of 3 Amino 2 Hydroxy 5 Methylhexanoic Acid Excluding Clinical Human Trials

Enzyme Interaction and Inhibition Mechanisms

3-Amino-2-hydroxy-5-methylhexanoic acid is primarily recognized for its role as a key component in molecules designed to inhibit various classes of proteases. Its mechanism of action often involves mimicking the transition state of peptide bond hydrolysis, allowing it to bind tightly within the active sites of these enzymes.

While most renowned for its role in metalloprotease inhibitors, derivatives and analogs of this compound have also been explored in the context of serine protease inhibition. capes.gov.br The compound itself is considered a structural analog of serine. google.com Its incorporation into peptide-like structures can confer inhibitory activity against specific serine proteases, leveraging the compound's core structure to interact with the enzyme's catalytic triad. capes.gov.brgoogle.com Research in this area focuses on designing potent and specific inhibitors by modifying the broader peptide sequence into which this amino acid analog is integrated. capes.gov.br

The most extensively studied activity of this compound is its role in the inhibition of aminopeptidases, particularly zinc metalloproteases. It serves as the central structural component of potent inhibitors such as Amastatin (B1665947) and Bestatin. wisc.eduresearchgate.net

Amastatin, which contains a (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid residue, is a well-characterized inhibitor of aminopeptidase (B13392206) A (AP-A) and leucine (B10760876) aminopeptidase. wisc.edutandfonline.com Similarly, derivatives of this compound are crucial for the synthesis of Bestatin, a known inhibitor of aminopeptidase N (APN/CD13) and aminopeptidase B. researchgate.netresearchgate.net

Structure-activity relationship studies have demonstrated the critical importance of the stereochemistry of the this compound moiety. For instance, the (2S,3R) configuration is often essential for potent inhibitory activity against certain aminopeptidases. researchgate.netresearchgate.net The synthesis and testing of various stereoisomers and analogs have shown that changes in the side chain or the stereochemistry at the hydroxyl- and amino-bearing carbons can dramatically alter the inhibitory potency and specificity. researchgate.net The design of effective aminopeptidase inhibitors often requires a hydrophobic functional group and a zinc-binding group, a role fulfilled by the structure of this compound within the larger inhibitor molecule. researchgate.net

| Inhibitor Containing the Compound | Target Aminopeptidase(s) | Enzyme Class | Reference |

|---|---|---|---|

| Amastatin | Aminopeptidase A (AP-A), Leucine Aminopeptidase | Metalloprotease | wisc.edutandfonline.com |

| Bestatin | Aminopeptidase N (APN/CD13), Aminopeptidase B (APB) | Zinc Metalloprotease | researchgate.netresearchgate.net |

Beyond serine proteases and aminopeptidases, this compound and its analogs are integral to inhibitors of other critical enzyme systems.

Aspartyl Proteases : The (2R,3S) stereoisomer, also known as norstatine, is a key structural element in inhibitors targeting aspartyl proteases like renin and HIV-1 protease. nih.gov The design of potent renin inhibitors has incorporated this and similar α-hydroxy-β-amino acid structures. capes.gov.brresearchgate.net

Angiotensin-Converting Enzyme (ACE) : Analogs of norstatine have been found in peptide-based inhibitors of ACE, another significant metalloprotease. nih.gov

Antimicrobial Peptides : The various stereoisomers of this compound have been incorporated into synthetic antimicrobial peptides, suggesting interactions with microbial enzyme systems or cellular processes. google.comgoogle.com

Synthetic Enzymes (Synzymes) : As a serine analog, the compound has been proposed for inclusion in the construction of novel synthetic enzymes, where it would form part of the catalytic apparatus. google.com

| Enzyme/System | Enzyme Class | Context of Interaction | Reference |

|---|---|---|---|

| Renin | Aspartyl Protease | Component of inhibitors (as norstatine) | capes.gov.brnih.gov |

| HIV-1 Protease | Aspartyl Protease | Component of inhibitors (as norstatine) | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Metalloprotease | Component of inhibitors | nih.gov |

| Antimicrobial Peptides | N/A | Incorporated as a structural component | google.com |

| Synthetic Enzymes (Synzymes) | N/A | Proposed as a serine analog for catalysis | google.com |

The primary mechanism by which this compound exerts its inhibitory effects is through transition state mimicry. unibo.it Proteases catalyze the hydrolysis of peptide bonds via a tetrahedral transition state intermediate. The α-hydroxy-β-amino acid structure of the compound, specifically the hydroxylated carbon atom, is designed to mimic this unstable tetrahedral intermediate. unibo.it

By acting as a stable analog of the transition state, molecules containing this moiety can bind to the active site of a protease with much higher affinity than the actual substrate. This tight binding effectively blocks the enzyme's catalytic activity. This mechanism explains its broad utility as a core component in inhibitors targeting different classes of proteases, including metallo, aspartyl, and serine proteases.

Protein and Peptide Interaction Studies

The unique structural features of this compound also make it a valuable tool for studying and modulating protein-protein interactions, often by incorporating it into larger, complex molecules.

This compound is utilized as a building block in peptidomimetic macrocycles and other synthetic peptides to enhance their binding affinity and specificity for target proteins. chemimpex.comgoogle.comgoogle.com Its unique structure, featuring both a hydroxyl and a methyl group, can improve solubility and reactivity, facilitating stable linkages with other molecules. chemimpex.com

As an analog of serine and threonine, it can be incorporated into peptide sequences to stabilize specific secondary structures, such as α-helices. google.comgoogleapis.com This stabilization is critical for maintaining the correct conformation required for binding to target proteins, for instance, in the design of peptidomimetics that interfere with the p53-MDM2 interaction. google.comgoogleapis.com The ability of this compound to enhance interactions within enzyme active sites and receptor binding domains makes it a key tool for exploring complex biological systems and developing novel therapeutic strategies. chemimpex.com

Protein Modification and Functional Enhancement

The primary mechanism by which this compound contributes to functional enhancement of proteins is through its role as a key structural element in competitive enzyme inhibitors. Specifically, it is a constituent of amastatin, a potent inhibitor of several aminopeptidases. nih.gov This inhibition leads to the functional enhancement of various peptides by preventing their degradation.

The interaction between amastatin and aminopeptidases is a form of non-covalent protein modification. The this compound residue within the amastatin molecule plays a critical role in the binding of the inhibitor to the enzyme's active site. This binding effectively blocks the enzyme's catalytic activity, thereby "modifying" its function.

The functional enhancement is particularly evident in the context of neuropeptides. For instance, amastatin has been shown to potentiate the behavioral effects of vasopressin and oxytocin (B344502) in animal models. nih.gov This potentiation is achieved by inhibiting the aminopeptidases that would otherwise inactivate these neuropeptides, thus prolonging their activity in the central nervous system. nih.gov

Role in Enzyme-Substrate Complex Formation

The (2S,3R) stereoisomer of this compound is a fundamental component of amastatin, which acts as a slow-binding, competitive inhibitor of several aminopeptidases, including aminopeptidase M (AP-M) and leucine aminopeptidase (LAP). researchgate.net The structure of this amino acid is crucial for the formation of a stable enzyme-inhibitor complex that mimics the transition state of the natural substrate.

The inhibitory mechanism involves the following key interactions within the enzyme's active site:

Transition-State Analogue: The hydroxyl group and the amino group of the this compound residue are positioned to chelate the active site metal ion (often zinc) of the aminopeptidase. This binding mimics the tetrahedral intermediate formed during peptide bond hydrolysis.

Competitive Inhibition: Amastatin competes with the natural peptide substrates for binding to the active site of the enzyme. researchgate.net

Slow-Binding Inhibition: The interaction is characterized by a slow onset of inhibition, where an initial, rapidly formed enzyme-inhibitor complex gradually converts to a more tightly bound complex. researchgate.net The (2S)-hydroxyl group of the this compound moiety is important for the stabilization of the initial collision complex. researchgate.net

The table below summarizes the inhibitory constants (Ki) of amastatin for various aminopeptidases, highlighting the potency of this inhibition which is conferred in large part by the this compound residue.

| Enzyme | Inhibitory Constant (Ki) of Amastatin |

| Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M |

| Leucine Aminopeptidase (LAP) | Varies depending on the source |

Data sourced from studies on amastatin and its analogues. researchgate.net

Cellular and Molecular Pathway Modulation

The influence of this compound on cellular and molecular pathways is primarily indirect, resulting from its role within the aminopeptidase inhibitor amastatin.

Direct studies on the receptor binding profile of isolated this compound are not extensively available in the reviewed scientific literature. Its biological effects are predominantly mediated through the inhibition of aminopeptidases by amastatin, which in turn modulates the levels of various peptide ligands for a range of receptors.

The potentiation of vasopressin and oxytocin activity by amastatin suggests an indirect influence on the vasopressin and oxytocin receptors. nih.gov By preventing the degradation of these neuropeptides, amastatin effectively increases their concentration in the vicinity of their receptors, leading to enhanced downstream signaling. However, there is no evidence to suggest that this compound or amastatin directly binds to these receptors.

The interaction of this compound with neurotransmitter systems is primarily through the modulation of neuropeptide degradation. As a key component of amastatin, it is involved in the inhibition of enzymes that break down neuroactive peptides. nih.gov

Potentiation of Neuropeptide Signaling: Amastatin has been demonstrated to prolong the effects of vasopressin and oxytocin in the brain by inhibiting their inactivation by aminopeptidases. nih.gov This leads to an enhanced effect of these neuropeptides on their respective neural circuits. The mechanism is based on substrate protection, where the inhibitor shields the neuropeptides from enzymatic cleavage.

Inhibition of Enkephalin Degradation: Amastatin also inhibits the degradation of enkephalins, which are endogenous opioid peptides. nih.gov This inhibition can lead to an increase in the levels of enkephalins, potentially modulating pain perception and other opioid-mediated processes.

Potential Role as a Neurotransmitter Precursor: Some sources suggest that (2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acid may have a role in the synthesis of other important biomolecules, including neurotransmitters. chemimpex.com However, specific pathways and mechanisms for this precursor role are not well-detailed in the available literature.

Applications in Academic Research and Conceptual Drug Discovery Based on 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Peptide and Peptidomimetic Design and Synthesis

Peptides are chains of amino acids that play crucial roles in biological processes, making them attractive candidates for drug discovery. merckmillipore.com However, natural peptides are often limited by poor stability in the body. The synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides—using non-proteinogenic amino acids like 3-Amino-2-hydroxy-5-methylhexanoic acid is a key strategy to overcome these limitations. merckmillipore.comresearchgate.net

Development of Biologically Active Peptides

The integration of this compound and its derivatives into peptide sequences is a powerful method for creating novel, biologically active molecules. acs.org Bioactive peptides can exert a wide range of physiological effects, including antimicrobial, antihypertensive, and immunomodulatory activities. researchgate.netnih.gov The specific sequence and chemical nature of the amino acids within the peptide determine its function. nih.gov

A prominent example is the synthesis of Amastatin (B1665947), a potent inhibitor of certain aminopeptidases. Research has demonstrated the successful synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives as a key step in the total synthesis of Amastatin. acs.org This showcases how the unique α-hydroxy-β-amino acid structure is fundamental to the biological activity of the resulting peptide, which in this case is the inhibition of specific enzymes. acs.org

Table 1: Example of a Biologically Active Peptide Incorporating a 3-Amino-2-hydroxy Acid Moiety

| Peptide Name | Incorporated Amino Acid Structure | Target Enzyme Class | Biological Activity |

| Amastatin | (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Aminopeptidases | Inhibition of enzyme activity acs.org |

Enhancement of Peptide Stability and Bioactivity

A major challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.net This poor stability limits their bioavailability and therapeutic efficacy. Incorporating unnatural amino acids is a widely adopted strategy to enhance peptide stability. researchgate.netnih.gov The replacement of standard L-amino acids with structures like this compound can render the peptide backbone unrecognizable to many proteases, thereby increasing its resistance to enzymatic cleavage. researchgate.netresearchgate.net

This chemical modification can significantly prolong the half-life of the peptide in biological systems. researchgate.net By resisting degradation, the peptide can maintain its active conformation for a longer period, leading to enhanced and sustained bioactivity. Strategies such as N-terminal or C-terminal modification and the use of D-amino acids or other unnatural residues are primary measures to improve the stability of bioactive peptides. nih.govresearchgate.net The improved stability not only enhances the potency of the peptide but also allows for more practical administration regimens.

Design of Protease Inhibitor Peptides

The design of protease inhibitors is a cornerstone of drug discovery for diseases ranging from hypertension to viral infections and cancer. nih.govnih.gov The α-hydroxy-β-amino acid scaffold within this compound is particularly effective for creating protease inhibitors. This structure acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond. nyu.edu This mimicry allows the inhibitor to bind tightly to the active site of a protease, blocking its catalytic function.

A related and well-studied class of compounds, γ-amino-β-hydroxy acids like Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), are key components in potent inhibitors of aspartic proteases, such as pepsin and HIV protease. nih.govnyu.eduacs.org Peptides incorporating Statine have shown significant inhibitory activity. nyu.edu Similarly, the structure of this compound is integral to inhibitors of metalloproteases like aminopeptidases, as seen with Amastatin. acs.org The rational design of peptide scaffolds containing these specialized amino acids allows for the development of highly specific and potent inhibitors targeting various classes of proteases. nih.govnih.gov

Table 2: Examples of Protease Inhibitors Based on Hydroxy-Amino Acid Scaffolds

| Inhibitor/Scaffold | Core Amino Acid Structure | Target Protease Class | Example Target |

| Amastatin | β-Amino-α-hydroxy acid | Metallo-aminopeptidases | Leucine (B10760876) Aminopeptidase (B13392206) acs.org |

| Pepstatin | γ-Amino-β-hydroxy acid (Statine) | Aspartic Proteases | Pepsin, Renin nih.govnyu.edu |

| Statine-based Peptidomimetics | γ-Amino-β-hydroxy acid (Statine) | Cysteine Proteases | SARS-CoV-2 Main Protease nih.gov |

Development of Biochemical Probes

Beyond direct therapeutic applications, peptides containing this compound are valuable tools in academic research, particularly as biochemical probes for studying enzyme function and identifying new drug targets.

Substrate Analogs for Enzymatic Studies

As transition-state analogs, peptides containing this compound serve as powerful tools for investigating the mechanisms of proteases. acs.org By binding tightly to the enzyme's active site without being cleaved, they effectively "freeze" the enzyme-substrate complex in a state that resembles the catalytic transition state. This allows researchers to study the binding interactions and catalytic machinery of the enzyme in detail using techniques like X-ray crystallography. nih.govnih.gov The use of such substrate analogs has been fundamental to understanding how different proteases achieve their specificity and catalytic power, providing crucial insights for the rational design of new drugs. nih.gov

Affinity Reagents for Target Identification

Identifying the specific biological target of a bioactive compound is a critical step in drug discovery. A potent and selective peptide inhibitor incorporating this compound can be converted into an affinity reagent for this purpose. This is typically achieved by attaching a "handle," such as a biotin (B1667282) molecule or a linker for immobilization onto a solid support (e.g., agarose (B213101) beads).

This modified peptide probe can then be used in affinity chromatography or "pull-down" experiments. When an extract containing a complex mixture of proteins (like a cell lysate) is passed over the immobilized probe, only the target protein (the enzyme that the peptide inhibits) will bind specifically. The target protein can then be eluted, isolated, and identified using techniques like mass spectrometry. This powerful method allows for the unambiguous confirmation of a drug's target and can help uncover previously unknown interactions, paving the way for new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The non-proteinogenic amino acid this compound, particularly its (2S,3R) stereoisomer, is a crucial component of the natural peptide inhibitor amastatin. Amastatin is a potent inhibitor of several aminopeptidases, including aminopeptidase A (AP-A) and aminopeptidase M (AP-M). nih.govnsf.gov Extensive structure-activity relationship (SAR) studies on amastatin and its analogues have provided valuable insights into the structural requirements for potent enzyme inhibition.

A key finding from these studies is the critical importance of the stereochemistry of the this compound residue. Analogues of amastatin containing the (2S,3R) isomer of this amino acid exhibit the strongest inhibitory activity against aminopeptidase A. nih.gov The (2S)-hydroxyl group, in particular, is thought to contribute significantly to the stabilization of the enzyme-inhibitor complex. nsf.gov

Furthermore, SAR studies have explored the impact of modifying other parts of the amastatin peptide. For instance, substituting the C-terminal amino acid with aspartic or glutamic acid resulted in the most potent inhibition of AP-A. nih.gov Conversely, modifications to the second or third amino acid residues indicated that hydrophobic amino acids in these positions contribute to strong activity. nih.gov The length of the peptide chain also plays a role, with inhibitory activity against AP-A increasing up to a tetrapeptide length. nih.govnsf.gov These findings underscore the utility of this compound as a foundational element for designing potent and selective enzyme inhibitors.

Table 1: Structure-Activity Relationship of Amastatin Analogues against Aminopeptidase A

| Modification to Amastatin Structure | Effect on Inhibitory Activity against Aminopeptidase A | Reference |

| Stereochemistry of this compound | (2S,3R) isomer shows the strongest activity | nih.gov |

| C-terminal amino acid substitution | Aspartic or Glutamic acid leads to the strongest activity | nih.gov |

| Substitution at the second or third amino acid residue | Hydrophobic amino acids enhance activity | nih.gov |

| Peptide chain length | Activity increases up to a tetrapeptide | nih.govnsf.gov |

Scaffold for Complex Molecule and Natural Product Synthesis

The chiral nature of this compound makes it a valuable and versatile scaffold in the asymmetric synthesis of complex molecules and natural products. Its inherent stereocenters provide a template for controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect in the synthesis of biologically active compounds.

The most prominent example of its use as a scaffold is in the synthesis of amastatin and its derivatives. nih.gov Synthetic routes have been developed to produce the specific (2S,3R) stereoisomer of this compound, which is then incorporated into the peptide chain to yield the final natural product inhibitor. nih.gov These synthetic efforts highlight the importance of this amino acid as a key building block.

Beyond its role in amastatin, the broader class of β-hydroxy α-amino acids, to which this compound belongs, are recognized as important chiral building blocks for the synthesis of various biologically active molecules, including β-lactam antibiotics. unimelb.edu.au The strategic use of such scaffolds allows for the construction of complex architectures with high stereocontrol. While specific examples of this compound in the total synthesis of other natural products are not as extensively documented as for amastatin, its structural motif is representative of a class of compounds frequently employed in the synthesis of natural products containing β-amino acid moieties. nih.gov The principles guiding its use as a chiral precursor are fundamental to the field of total synthesis, where the goal is to construct complex natural products from simpler, readily available starting materials. nih.gov

Table 2: Application of this compound as a Synthetic Scaffold

| Application Area | Specific Example/Concept | Significance | Reference |

| Natural Product Synthesis | Synthesis of Amastatin | Demonstrates its role as a key chiral building block for a potent enzyme inhibitor. | nih.gov |

| Asymmetric Synthesis | Chiral precursor for β-lactam antibiotics | Highlights the broader utility of the β-hydroxy α-amino acid scaffold in medicinal chemistry. | unimelb.edu.au |

| Complex Molecule Synthesis | Template for stereocontrolled synthesis | The inherent chirality guides the formation of specific stereoisomers of the target molecule. | nih.gov |

Analytical Methodologies for Research Characterization of 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 3-Amino-2-hydroxy-5-methylhexanoic acid from reaction mixtures and for the assessment of its purity. Given the polar nature and multiple chiral centers of the molecule, specialized chromatographic approaches are often necessary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. For this compound, which lacks a strong chromophore, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC).

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of underivatized amino acids. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of polar analytes.

Table 1: Illustrative HPLC Method for Amino Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (5 µm, 4.6 x 250 mm) or HILIC |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (following pre- or post-column derivatization) or Evaporative Light Scattering Detector (ELSD) for underivatized analysis |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Chiral Chromatography for Enantiomeric Purity

Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers. The separation and quantification of these enantiomers and diastereomers are crucial, as their biological activities can differ significantly. Chiral HPLC is the primary method for assessing enantiomeric purity.

This is often achieved using chiral stationary phases (CSPs) that can selectively interact with one stereoisomer more strongly than the others. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are particularly effective for the separation of amino acid enantiomers. capes.gov.br The separation is typically performed in a normal-phase or reversed-phase mode, depending on the specific CSP and the analyte.

Table 2: Representative Chiral HPLC Conditions for Amino Acid Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Teicoplanin-based or Polysaccharide-based (e.g., Chiralpak® series) |

| Mobile Phase | Varies with CSP; typically mixtures of alcohols (e.g., ethanol, isopropanol) and alkanes (e.g., hexane) for normal phase, or aqueous buffers and organic modifiers for reversed-phase |

| Detection | UV-Vis (often after derivatization to improve sensitivity) |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. As amino acids are non-volatile, they require derivatization prior to GC-MS analysis. A common derivatization strategy involves silylation, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar functional groups (amino, hydroxyl, and carboxyl) into more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

The derivatized analyte is then introduced into the GC, where it is separated from other components before being detected and identified by the mass spectrometer.

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods provide detailed information about the molecular weight, elemental composition, and functional groups present in this compound, thus confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

For the N-Boc protected form of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, as shown in the table below.

Table 3: Predicted Mass Spectrometry Data for N-Boc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.16490 |

| [M+Na]⁺ | 284.14684 |

| [M-H]⁻ | 260.15034 |

| [M+NH₄]⁺ | 279.19144 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, and the C=O stretch of the carboxylic acid.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching vibration |

| N-H (Amine) | 3300-3500 | Stretching vibration |

| C-H (Alkyl) | 2850-2960 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching vibration |

| N-H (Amine) | 1550-1650 | Bending vibration |

UV-Vis Spectroscopy for Concentration Determination (e.g., using derivatization)

Direct quantification of this compound using UV-Vis spectroscopy is challenging due to the absence of a significant chromophore in its native structure. To overcome this limitation, derivatization methods are employed to introduce a chromophoric tag that absorbs light in the UV-Visible range, enabling accurate concentration determination. Two prevalent derivatization reagents for amino acids are ninhydrin (B49086) and o-phthalaldehyde (OPA).

Ninhydrin Derivatization

The reaction of ninhydrin with primary amino groups, such as the one present in this compound, is a well-established method for their colorimetric quantification. This reaction, when heated, yields a deep purple-colored product known as Ruhemann's purple. The intensity of this color is directly proportional to the amino acid concentration and can be measured spectrophotometrically.

The general procedure involves mixing the amino acid sample with a ninhydrin reagent solution and heating the mixture in a water bath. After cooling, the absorbance of the resulting purple solution is measured at a specific wavelength, typically around 570 nm. For quantitative analysis, a standard curve is generated using known concentrations of a standard amino acid, and the concentration of the unknown sample is determined by interpolation from this curve. While the method is sensitive, it's important to note that the color intensity can vary slightly between different amino acids.

A typical protocol for ninhydrin derivatization for quantitative analysis is outlined below:

| Step | Procedure |

| 1. | Prepare a standard solution of a known amino acid and a solution of the this compound sample. |

| 2. | In separate test tubes, add a specific volume of the ninhydrin reagent to a set volume of the standard and sample solutions. |

| 3. | Heat the tubes in a boiling water bath for a defined period, typically around 15-20 minutes. |

| 4. | Cool the tubes to room temperature. |

| 5. | Dilute the solutions with a suitable solvent, such as a mixture of water and n-propanol. |

| 6. | Measure the absorbance of the solutions at approximately 570 nm using a UV-Vis spectrophotometer against a reagent blank. |

| 7. | Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. |

| 8. | Determine the concentration of this compound in the sample from the calibration curve. |

o-Phthalaldehyde (OPA) Derivatization

Another widely used pre-column derivatization reagent for amino acids is o-phthalaldehyde (OPA). OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, which also exhibits strong UV absorbance. This method is known for its high sensitivity and rapid reaction time at room temperature.

The derivatization procedure involves mixing the amino acid sample with an OPA reagent, which typically contains OPA and a thiol such as 2-mercaptoethanol, in a borate (B1201080) buffer. The resulting derivative can be detected by UV-Vis spectrophotometry, with an absorption maximum often observed around 330-340 nm. Similar to the ninhydrin method, quantification is achieved by comparing the absorbance of the sample to a standard curve.

A general procedure for OPA derivatization is as follows:

| Step | Procedure |

| 1. | Prepare an OPA reagent solution containing OPA and a thiol in a suitable buffer (e.g., borate buffer, pH ~10). |

| 2. | Mix a specific volume of the this compound sample with the OPA reagent. |

| 3. | Allow the reaction to proceed at room temperature for a short period (typically 1-2 minutes). |

| 4. | Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., ~335 nm) against a reagent blank. |

| 5. | Generate a standard curve using a known amino acid to determine the concentration of the target compound. |

Advanced Characterization Methods (e.g., Crystallography for Purity/Identity)

Beyond concentration determination, confirming the absolute structure, stereochemistry, and purity of this compound is paramount. X-ray crystallography is a powerful technique that provides definitive information on these aspects by determining the three-dimensional arrangement of atoms within a single crystal.

For a chiral molecule like this compound, which has two stereocenters, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry. This is crucial for understanding its biological activity and for ensuring the enantiomeric purity of the sample.

| Crystallographic Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

a, b, c : The lengths of the unit cell axes in Ångströms (Å).

α, β, γ : The angles between the unit cell axes in degrees (°). | Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | | Z | The number of molecules per unit cell. | | Calculated Density (ρ) | The theoretical density of the crystal in g/cm³. |

The detailed structural information obtained from X-ray crystallography serves as an unequivocal fingerprint for the compound, confirming its identity and providing the ultimate proof of purity.

Future Directions and Emerging Research Avenues for 3 Amino 2 Hydroxy 5 Methylhexanoic Acid

Novel Synthetic Route Development and Optimization

The development of efficient and stereoselective synthetic methods is paramount for unlocking the full potential of 3-Amino-2-hydroxy-5-methylhexanoic acid and its derivatives. As a chiral molecule, controlling the stereochemistry during synthesis is critical. Research has focused on enantioselective and diastereoselective methods to produce specific stereoisomers, such as the (2S,3R) and (2S,3S) forms. acs.orgsigmaaldrich.com

Key areas of development include:

Asymmetric Synthesis: Strategies employing chiral auxiliaries, such as L-proline, have been used to direct the stereochemistry of reactions. mdpi.com Another key approach is asymmetric hydrogenation using specialized catalysts like rhodium Me-DuPHOS, which has been successfully applied in the synthesis of structurally related compounds to achieve high enantiomeric excess. nih.gov

Biocatalysis: The use of enzymes, such as lipases from Pseudomonas cepacia, presents a green and highly selective alternative for kinetic resolution of intermediates. researchgate.net This method can offer high yields and the ability to reuse the biocatalyst, making industrial processes more cost-effective and environmentally friendly. researchgate.netresearchgate.net

Optimization of Existing Routes: Research continues to optimize reaction conditions to improve yields and purity while avoiding hazardous reagents. researchgate.net This includes exploring different solvents, catalysts, and purification methods, such as diastereomeric salt formation with resolving agents like phenylglycinol. google.com For instance, the synthesis of derivatives has been achieved through stereoselective cyanation of chiral α-amino aldehydes, providing a pathway to enantiopure β-amino-α-hydroxy acids. acs.org

Key Synthetic Strategies and Optimization Approaches

| Strategy | Description | Example/Application | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium-based) to introduce specific stereochemistry during a hydrogenation step. | Enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin). | nih.gov |

| Biocatalytic Resolution | Employing enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Lipase-catalyzed kinetic resolution of (RS)-ethyl-3-cyano-5-methylhexanoate. | researchgate.net |

| Chiral Auxiliary | Temporarily incorporating a chiral molecule (e.g., L-proline) to guide the stereochemical outcome of a reaction. | Used in intramolecular cycloaddition reactions to induce asymmetry. | mdpi.com |

| Diastereomeric Salt Resolution | Reacting a racemic acid with an optically active amine to form diastereomeric salts that can be separated by crystallization. | Separation of 3-(carbamoylmethyl)-5-methylhexanoic acid enantiomers using l-(1-naphthyl)ethylamine. | google.com |

Exploration of Undiscovered Biological Activities and Targets

While this compound is recognized as a component of aminopeptidase (B13392206) inhibitors like Amastatin (B1665947), its full biological activity spectrum remains largely unexplored. acs.orgacs.org Future research will likely focus on identifying new biological targets and therapeutic applications.

Emerging areas of investigation include:

Enzyme Inhibition: Beyond aminopeptidases, the structural motif of this amino acid could be effective against other classes of proteases or enzymes involved in disease pathways. Its role as a building block is critical in designing new drugs that target specific biological pathways to enhance efficacy. chemimpex.com

Neurotransmitter Systems: Structurally similar compounds, such as Pregabalin, are known analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govresearchgate.net This suggests that derivatives of this compound could be explored for their potential to modulate neurotransmitter systems, contributing to studies on neurological disorders. chemimpex.com

Metabolic Disorders: The compound and its derivatives are being explored for potential therapeutic effects in treating metabolic disorders. chemimpex.com Researchers use it to study the fundamental processes of protein synthesis and metabolism, which could lead to new biotechnological applications. chemimpex.com

Biotechnology and Protein Engineering: In biotechnological applications, this amino acid can be used to modify proteins. chemimpex.com Such modifications can improve the stability and functionality of proteins for various therapeutic uses. chemimpex.com

Advanced Computational Approaches in Rational Design

Rational drug design, aided by advanced computational methods, offers a powerful strategy to accelerate the discovery of new bioactive molecules based on the this compound scaffold. mdpi.com This approach uses computer modeling to predict how a molecule will behave and to design new structures with specific desired properties before they are synthesized in a lab. mdpi.com

Key computational techniques include:

Molecular Docking: Simulating the binding of virtual derivatives of this compound to the three-dimensional structures of target proteins (e.g., enzymes, receptors). This helps predict binding affinity and identify the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com Based on QSAR studies, new antimicrobial or anticancer compounds can be designed and synthesized. mdpi.com

Molecular Dynamics (MD) Simulations: Studying the movement and conformational changes of the molecule and its target protein over time. This provides insights into the mechanism of action and the stability of the molecule-protein complex. mdpi.com

By using these in silico methods, researchers can prioritize the synthesis of derivatives that are most likely to be active and selective, thereby saving significant time and resources in the drug discovery process. mdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To rapidly explore the chemical space around this compound, modern drug discovery increasingly relies on the integration of combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. Starting with the this compound core, various chemical groups can be systematically added to create thousands of distinct derivatives.

High-Throughput Screening (HTS): HTS is a largely automated process used to test hundreds of thousands of compounds against a specific biological target in a short time. nih.gov An HTS campaign typically involves several stages:

Assay Development: Creating a robust and reliable biological test suitable for automation. ucsf.edu

Pilot Screen: Testing a smaller, representative set of compounds (e.g., ~2,000) to validate the screening protocol and data analysis. ucsf.edu

Full-Scale HTS: Screening the entire compound library (which can exceed 100,000 compounds) to identify initial "hits." ucsf.edu

Hit Triaging and Validation: Eliminating false positives caused by assay interference and confirming the activity of true hits through follow-up studies. nih.govucsf.edu

This integrated approach enables the systematic exploration of structure-activity relationships (SAR), providing valuable data to guide the design of next-generation compounds with improved potency and selectivity. ucsf.edu

HTS Campaign Workflow for Derivative Discovery

| Stage | Objective | Key Parameter/Action | Reference |

|---|---|---|---|